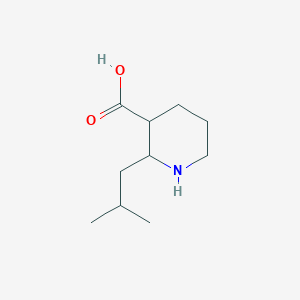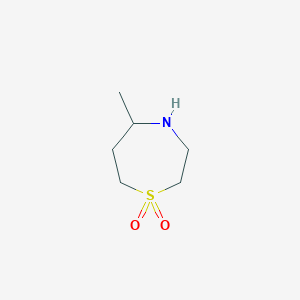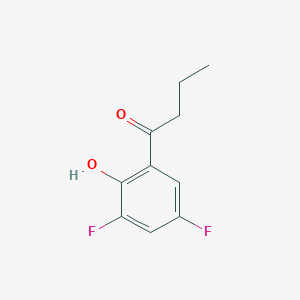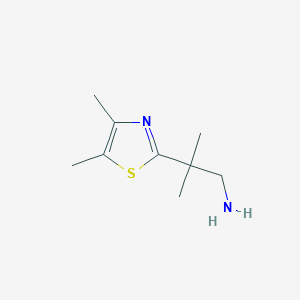
2-(2-Methylpropyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)piperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpropylamine with a suitable piperidine derivative can lead to the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-Methylpropyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylpropyl)piperidine-3-carboxylic acid
- 2-Amino-4-(1-piperidine)pyridine derivatives
- N-Substituted piperidine-3-carboxylic acid derivatives
Uniqueness
2-(2-Methylpropyl)piperidine-3-carboxylic acid stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-7(2)6-9-8(10(12)13)4-3-5-11-9/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
IUEQBPWEJOJMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(CCCN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272655.png)

![2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile](/img/structure/B13272657.png)


![2-[(3,4-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13272676.png)

![2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13272696.png)
amine](/img/structure/B13272705.png)

![N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13272728.png)
![2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272729.png)

![1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol](/img/structure/B13272736.png)
